Sb(OH)2Pyr
Description
Sb(OH)₂Pyr is an antimony-containing coordination compound featuring a pyridine-derived ligand. Antimony (Sb) in its +3 oxidation state coordinates with hydroxyl (-OH) groups and a pyridine-based ligand (Pyr), likely forming a trigonal bipyramidal or octahedral geometry.
Key structural features include:
- Antimony center: Sb³⁺ acts as a Lewis acid, enabling coordination with electron-rich ligands.
- Hydroxyl groups: The -OH groups contribute to solubility in polar solvents and participate in hydrogen bonding.
- Pyridine ligand: The aromatic pyridine moiety provides π-π stacking interactions and modulates electronic properties .
Properties
CAS No. |
80340-30-3 |
|---|---|
Molecular Formula |
C4H3N2O3S |
Molecular Weight |
248.84 g/mol |
IUPAC Name |
antimony(3+);pyrimidine-2,4-diolate;hydroxide |
InChI |
InChI=1S/C4H4N2O2.H2O.Sb/c7-3-1-2-5-4(8)6-3;;/h1-2H,(H2,5,6,7,8);1H2;/q;;+3/p-3 |
InChI Key |
HZIFVSIYEHMULY-UHFFFAOYSA-K |
SMILES |
C1=CN=C(N=C1[O-])[O-].[OH-].[Sb+3] |
Canonical SMILES |
C1=CN=C(N=C1[O-])[O-].[OH-].[Sb+3] |
Synonyms |
antimonyl-2,4-dihydroxypyrimidine Sb(OH)2Py |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Sb(OH)₂Pyr with structurally or functionally related compounds, focusing on synthesis, hydrogen bonding, coordination behavior, and applications.
Sb(OH)₃ (Antimony Trihydroxide)
| Property | Sb(OH)₂Pyr | Sb(OH)₃ |
|---|---|---|
| Structure | Pyridine ligand enhances π-π interactions | Simple trigonal planar geometry |
| Solubility | Higher in organic solvents | Limited solubility in water |
| Hydrogen Bonding | Intramolecular N–H···O bonds possible | Intermolecular O–H···O networks |
| Applications | Catalysis, co-crystal formation | Flame retardants, ceramics |
Sb(OH)₂Pyr’s pyridine ligand distinguishes it from Sb(OH)₃ by enabling stronger intermolecular interactions and solubility in non-aqueous media .
2Pyr vs. 3Pyr/4Pyr Isomers
highlights that 2Pyr isomers (e.g., pyridine amides) exhibit intramolecular N–H···N hydrogen bonding, which sterically hinders co-crystal formation with carboxylic acids. In contrast, 3Pyr/4Pyr analogs lack such bonding and readily form co-crystals. By analogy:
Dysprosium Pyridine Dicarboxylate Coordination Polymers
describes dysprosium (Dy³⁺) complexes with pyridine dicarboxylic acid ligands. Compared to Sb(OH)₂Pyr:
| Property | Sb(OH)₂Pyr | Dy-Pyridine Dicarboxylate |
|---|---|---|
| Metal Center | Sb³⁺ (soft acid) | Dy³⁺ (hard acid) |
| Ligand Complexity | Monodentate pyridine | Polydentate dicarboxylate-pyridine |
| Function | Small-molecule catalysis | Luminescence, magnetic materials |
Sb(OH)₂Pyr’s simpler ligand structure prioritizes catalytic applications over advanced material properties .
(DHQD)₂PYR Organocatalyst
references (DHQD)₂PYR, a chiral bisquinidine-pyridine catalyst. Unlike Sb(OH)₂Pyr:
- Mechanism : (DHQD)₂PYR operates via asymmetric allylic C–C bond formation, while Sb(OH)₂Pyr may act as a Lewis acid catalyst.
- Thermal Stability : Sb(OH)₂Pyr’s antimony center likely offers higher thermal stability than organic catalysts .
Research Findings and Limitations
- Hydrogen Bonding : Intramolecular interactions in Sb(OH)₂Pyr (if 2Pyr-like) reduce co-crystal formation but enhance stability in solution .
- Synthesis Challenges: Antimony’s toxicity and pyridine’s volatility require controlled conditions, as noted in analogous syntheses .
Data Gaps : Direct studies on Sb(OH)₂Pyr are absent in the provided evidence; comparisons rely on structural analogs.
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